

An In-Depth Technical Guide to Sequosempervirin D: Current Knowledge and Future Directions

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Compound of Interest

Compound Name: Sequosempervirin D

Cat. No.: B15595304

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Sequosempervirin D, a norlignan derived from the coastal redwood, *Sequoia sempervirens*, presents a molecule of interest within the broader class of bioactive lignans. This technical guide synthesizes the currently available physicochemical data for **Sequosempervirin D** and outlines general experimental approaches for the isolation, characterization, and biological evaluation of related compounds. While specific experimental data for **Sequosempervirin D** is limited in publicly accessible literature, this guide aims to provide a foundational understanding for researchers and drug development professionals by drawing parallels with closely related norlignans and outlining standard methodologies in natural product chemistry. The document highlights the need for further research to fully elucidate the therapeutic potential of this compound.

Physicochemical Properties

Sequosempervirin D is a natural product with the molecular formula $C_{21}H_{24}O_5$ and a molecular weight of 356.41 g/mol [1]. Its unique structure, characteristic of the norlignan class, is the basis for its potential biological activities. A summary of its known properties is presented in Table 1. It is important to note that comprehensive experimental data on properties such as

melting point, boiling point, and specific optical rotation are not readily available in the current literature.

Table 1: Physicochemical Properties of **Sequoempervirin D**

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₄ O ₅	[1]
Molecular Weight	356.41 g/mol	[1]
CAS Number	864719-19-7	[1]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Specific Rotation ([α] _D)	Data not available	

Spectroscopic Data

Detailed spectroscopic data for **Sequoempervirin D**, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectroscopy, are not currently published. However, the structural elucidation of related norlignans from *Sequoia sempervirens*, such as Sequoempervirin B, relied on a combination of these techniques.[2][3] It is anticipated that a similar analytical approach would be employed for the complete characterization of **Sequoempervirin D**.

General Experimental Protocols for Spectroscopic Analysis (Based on related compounds):

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: The purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆).

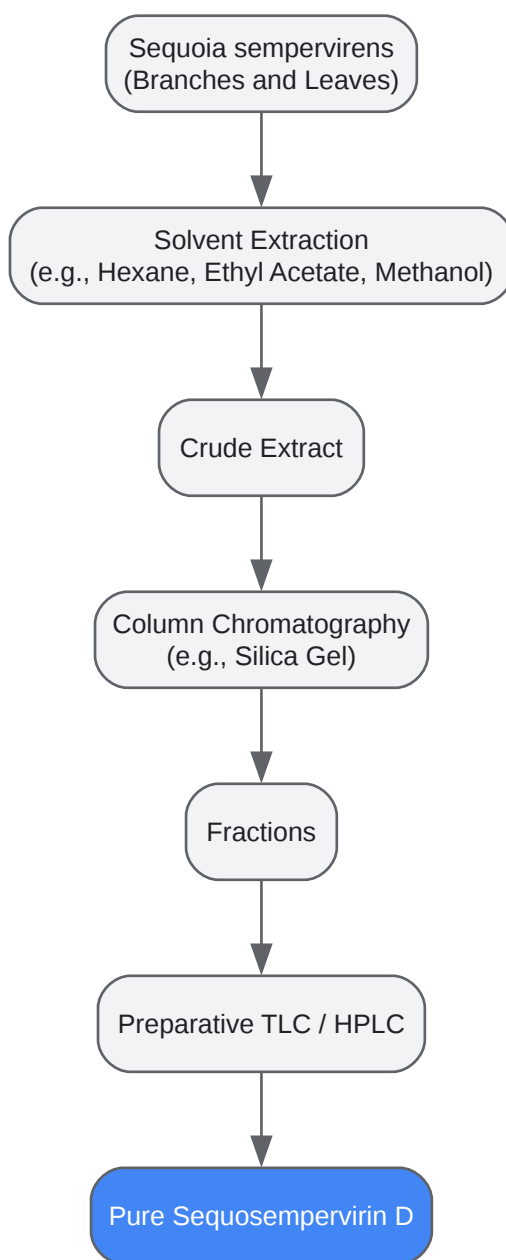
- Instrumentation: ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments would be performed to establish the chemical shifts and coupling constants of all protons and carbons, and to determine the connectivity of the molecule.
- Mass Spectrometry (MS):
 - Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to determine the accurate mass and elemental composition.
 - Data Analysis: The fragmentation pattern observed in the MS/MS spectrum would provide further structural information.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample would be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
 - Data Acquisition: The IR spectrum would be recorded on an FTIR spectrometer to identify characteristic functional groups (e.g., hydroxyl, carbonyl, aromatic rings).
- UV-Visible (UV-Vis) Spectroscopy:
 - Sample Preparation: The compound would be dissolved in a UV-transparent solvent (e.g., methanol or ethanol).
 - Data Acquisition: The UV-Vis spectrum would be recorded to identify the wavelengths of maximum absorption (λ_{max}), providing information about the chromophores present in the molecule.

Isolation and Synthesis

Isolation from Natural Sources

While a specific protocol for the isolation of **Sequosempervirin D** is not detailed in the available literature, a general procedure for the isolation of norlignans from the branches and leaves of *Sequoia sempervirens* has been described.^[3] This typically involves the following steps:

- **Extraction:** The dried and powdered plant material is extracted with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).
- **Fractionation:** The crude extracts are then subjected to column chromatography on silica gel or other stationary phases to separate the components based on their polarity.
- **Purification:** Further purification of the fractions containing the desired compound is achieved through repeated chromatographic techniques, including preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield the pure **Sequosempervirin D**.



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Caption: General workflow for the isolation of norlignans from Sequoia sempervirens.

Chemical Synthesis

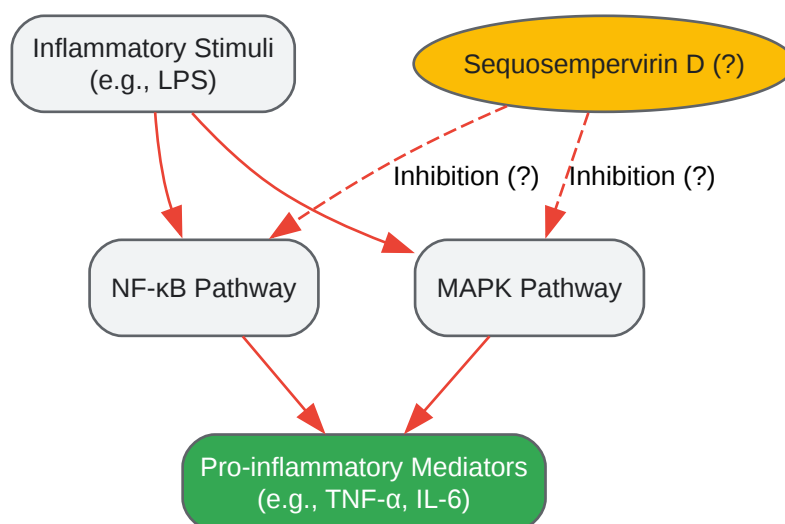
A total synthesis of **Sequosempervirin D** has not been reported in the literature. The synthesis of bioactive lignans often involves multi-step sequences that can be challenging due to the need for stereocontrol.

Biological Activity and Signaling Pathways

The biological activity of **Sequosempervirin D** has not been specifically characterized. However, lignans as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory and cytotoxic effects.

Potential Anti-Inflammatory Effects

Lignans have been reported to exert anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. Further investigation is required to determine if **Sequosempervirin D** exhibits similar activities.



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Caption: Postulated inhibitory effect of **Sequosempervirin D** on inflammatory signaling pathways.

Potential Cytotoxic Activity

Several norlignans isolated from *Sequoia sempervirens* have demonstrated cytotoxic activity against various cancer cell lines. For instance, a related compound, agatharesinol acetone, has shown cytotoxic activity against various cancer cell lines.

showed activity against the A549 non-small-cell lung cancer cell line.[3] This suggests that **Sequoempervirin D** may also possess antiproliferative properties.

Experimental Protocol for Cytotoxicity Assays (General):

- **Cell Culture:** A panel of human cancer cell lines would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Compound Treatment:** Cells would be seeded in 96-well plates and treated with increasing concentrations of **Sequoempervirin D** for a specified period (e.g., 48 or 72 hours).
- **Viability Assay:** Cell viability would be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) value would be calculated from the dose-response curves to quantify the cytotoxic potency of the compound.

Conclusion and Future Perspectives

Sequoempervirin D remains a largely uncharacterized natural product with potential for further scientific investigation. While its basic chemical identity is known, a comprehensive understanding of its physical, chemical, and biological properties is lacking. Future research should focus on:

- **Complete Spectroscopic Characterization:** Detailed 1D and 2D NMR, HRMS, IR, and UV-Vis analysis to confirm its structure and provide reference data.
- **Determination of Physicochemical Properties:** Experimental measurement of its melting point, solubility, and specific rotation.
- **Total Synthesis:** Development of a synthetic route to enable the preparation of larger quantities for biological studies and the synthesis of analogues for structure-activity relationship (SAR) studies.
- **Biological Evaluation:** Comprehensive screening for its cytotoxic, anti-inflammatory, and other potential therapeutic activities, followed by mechanistic studies to identify its molecular

targets and signaling pathways.

The elucidation of these properties will be crucial in determining the potential of **Sequoempervirin D** as a lead compound for drug discovery and development.

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